REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH2:14][OH:15])([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH3:16][C:17]([CH3:19])=O.COC(OC)(C)C.S(=O)(=O)(O)O>C(=O)([O-])[O-].[Na+].[Na+]>[CH3:16][C:17]1([CH3:19])[O:1][CH2:2][C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])([C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:14][O:15]1 |f:4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(C(=O)OCC)(C(=O)OCC)CO
|
Name
|
|
Quantity
|
478 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
478 mL
|
Type
|
reactant
|
Smiles
|
COC(C)(C)OC
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature overnight (19 hours)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the semi-crystalline residue was washed with acetone (2×250 mL)
|
Type
|
CUSTOM
|
Details
|
The organics were evaporated
|
Type
|
ADDITION
|
Details
|
The residue was dispersed in 500 mL of ether
|
Type
|
STIRRING
|
Details
|
250 mL of saturated Na2CO3, and stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
After the layers were separated
|
Type
|
STIRRING
|
Details
|
the organic layer was stirred with 250 mL of brine for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
WAIT
|
Details
|
placed under vacuum for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to produce a colorless oil, 527.5 g
|
Reaction Time |
19 h |
Name
|
|
Type
|
|
Smiles
|
CC1(OCC(CO1)(C(=O)OCC)C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |